(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate
Description
Properties
Molecular Formula |
C12H8N2O3 |
|---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate |
InChI |
InChI=1S/C12H8N2O3/c1-17-12(16)8(6-13)10-7-4-2-3-5-9(7)14-11(10)15/h2-5H,1H3,(H,14,15) |
InChI Key |
JGRPHENITJTVGB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, this method involves the base-catalyzed reaction between methyl cyanoacetate and 2-oxoindolin-3-carbaldehyde derivatives. The mechanism proceeds via deprotonation of the active methylene group in methyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl, elimination of water, and formation of the conjugated system.
Optimization of Reaction Conditions
-
Catalyst : Potassium hydroxide (KOH) or tetramethylguanidine (TMG) are commonly employed. TMG enhances reaction rates due to its strong base character, achieving yields up to 97% in microwave-assisted reactions.
-
Solvent : Water or ethanol under microwave irradiation reduces reaction time to 30 minutes, contrasting with traditional reflux methods requiring 5–8 hours.
-
Temperature : Room temperature suffices for TMG-catalyzed reactions, whereas KOH-mediated processes often require heating at 80–100°C.
Table 1. Knoevenagel Condensation Parameters
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | H₂O | 80 | 5 | 80–90 |
| TMG | DMF | 25 | 0.5 | 92–97 |
| NaH | DMF | 110 | 3 | 60–75 |
Palladium-Catalyzed Oxidative C–H Functionalization
Catalytic System and Substrate Scope
A novel approach utilizes Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2 equiv) in DMF to functionalize N-arylpropiolamides, yielding (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate via intramolecular cyclization. The reaction proceeds through palladium-mediated C–H activation at the β-position of the amide, followed by acetoxylation and elimination to form the exocyclic double bond.
Stereochemical Control
The Z-configuration is favored due to steric hindrance between the oxindole moiety and the cyanoacetate group, as confirmed by X-ray crystallography. Intramolecular hydrogen bonding (N–H···O=C, 1.78–1.84 Å) further stabilizes the Z-isomer.
Table 2. Palladium-Catalyzed Synthesis Outcomes
| Substrate | Pd Catalyst (mol%) | Oxidant | Yield (%) |
|---|---|---|---|
| N-Phenylpropiolamide | 5 | PhI(OAc)₂ | 85 |
| N-(4-Cl-Phenyl)propiolamide | 5 | PhI(OAc)₂ | 78 |
Oxidative Cyanation Using Hypervalent Iodine Reagents
CDBX-Mediated Cyanation
1-Cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole (CDBX) serves as a cyano source in DMF, reacting with 3-substituted-2-oxindoles at room temperature. The protocol avoids toxic metal cyanides and achieves 71–89% yields.
Key Steps:
-
Activation : CDBX transfers the cyano group to the oxindole’s α-position.
-
Cyclization : Base-mediated elimination forms the Z-configured double bond.
-
Purification : Flash chromatography (hexane:EtOAc, 7:3) isolates the product.
Nucleophilic Substitution with Sodium Hydride
Adaptation from Quinazoline Synthesis
Though originally developed for quinazolines, this method substitutes 4-chloro-3H-quinazoline with methyl cyanoacetate in DMF at 110–115°C. Sodium hydride deprotonates the active methylene, enabling nucleophilic attack on the chlorinated precursor.
Limitations and Modifications
-
Yield : 60–75%, lower than Knoevenagel or palladium methods.
-
Byproducts : Competing tautomerization necessitates rigorous NMR and X-ray validation.
Comparative Analysis of Synthetic Routes
Table 3. Method Comparison
| Method | Yield (%) | Reaction Time | Scalability | Green Metrics |
|---|---|---|---|---|
| Knoevenagel Condensation | 80–97 | 0.5–5 h | High | Moderate |
| Pd-Catalyzed C–H Activation | 75–85 | 8–12 h | Moderate | Low |
| Oxidative Cyanation | 71–89 | 0.5 h | High | High |
| Nucleophilic Substitution | 60–75 | 3–8 h | Low | Low |
Chemical Reactions Analysis
Cyclization and Spiroannulation Reactions
The compound undergoes cyclization with nucleophiles to form spiroindoline derivatives:
Example : Reaction with malononitrile proceeds via Michael addition followed by cyclization and aromatization, confirmed by IR (NH₂ bands at 3395–3295 cm⁻¹) and ¹H NMR (δ 4.12 ppm for spiro CH) .
Phosphorus Ylide Formation
Reaction with triphenylphosphine and dimethyl acetylenedicarboxylate yields phosphorus ylides, which are precursors for Wittig reactions :
Reaction Pathway
-
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (4 ) reacts with PPh₃.
-
Nucleophilic attack by PPh₃ forms a betaine intermediate.
-
Reaction with acetylenedicarboxylate generates ylide 6 (Fig. 4 in ).
Conditions : Ethanol, 70°C, 3h
Yield : 68–75%
Ring-Opening with Thiols and Amines
The compound participates in nucleophilic ring-opening reactions:
Note : Piperidine induces E-selectivity via nucleophilic substitution post-condensation .
Palladium-Catalyzed C–H Functionalization
The compound serves as a substrate in Pd(OAc)₂/PhI(OAc)₂-mediated oxidative C–H acetoxylation :
Reaction
-
Substrate : N-Arylpropiolamides
-
Conditions : Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2 equiv), AcOH, 80°C, 12h
Stereochemical Stability
The Z-configuration is stabilized by:
-
Intramolecular H-bonding between the oxindole carbonyl and cyano group .
-
Steric hindrance from the methyl ester and indoline moieties .
¹H NMR Data (Key signals for Z-isomer ):
-
OCH₃: δ 3.30 (s)
-
Exocyclic vinyl proton: δ 6.92 (s)
-
C4 aromatic proton: δ 7.91 (d, J = 7.8 Hz)
Scientific Research Applications
Organic Synthesis
One of the primary applications of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate lies in its role as an intermediate in organic synthesis. The compound can be utilized in the synthesis of various derivatives through reactions such as:
- Cross-Dehydrogenative Coupling : The compound has been employed in iron-catalyzed cross-dehydrogenative coupling reactions involving indolin-2-ones. This method allows for the formation of complex molecular architectures, which are valuable in drug discovery and development .
- C-H Functionalization : A novel palladium-catalyzed oxidative C-H functionalization protocol has been developed using (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate. This reaction selectively produces (E)-(2-oxoindolin-3-ylidene)methyl acetates, showcasing the compound's versatility in synthetic chemistry .
Medicinal Chemistry
The biological activities associated with (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate and its derivatives have made them subjects of interest in medicinal chemistry:
- Pharmacological Potential : Compounds derived from the oxoindole scaffold, including (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, have been reported to exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to the compound's ability to interact with various biological targets .
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has potential uses in material science:
- Supramolecular Chemistry : The compound's structural features allow it to participate in supramolecular interactions, which can be exploited for designing new materials with specific properties. For example, it can serve as a building block for creating functionalized polymers or nanomaterials .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for cross-dehydrogenative coupling and C-H functionalization reactions |
| Medicinal Chemistry | Potential anti-inflammatory, antimicrobial, and anticancer properties |
| Material Science | Building block for supramolecular chemistry and functionalized materials |
Case Studies
- Synthesis of Indolin Derivatives : A study demonstrated the successful synthesis of a variety of indolin derivatives using (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate as a key intermediate. The resulting compounds showed promising biological activity against cancer cell lines .
- Palladium-Catalyzed Reactions : Research highlighted the effectiveness of palladium catalysts in facilitating the C-H functionalization of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, producing high yields of desired products with significant implications for developing new therapeutic agents .
Mechanism of Action
The mechanism by which (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate exerts its effects involves its ability to participate in condensation and substitution reactions. The cyano group and the oxoindoline moiety are key functional groups that interact with various molecular targets, facilitating the formation of biologically active compounds .
Comparison with Similar Compounds
Table 1: Physical Properties of Z/E Isomers
| Compound | Configuration | Melting Point (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Methyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate | Z | Not reported | 95 | |
| Ethyl (E)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate | E | 204–205 | 95 |
Ester Variations: Methyl vs. Ethyl
Replacing the methyl ester with ethyl alters solubility and steric bulk. For instance, ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (3) is synthesized via Knoevenagel condensation with ethyl cyanoacetate . Methyl esters generally exhibit higher electrophilicity due to smaller alkyl groups, enhancing reactivity in nucleophilic acyl substitutions.
Table 2: Ester Group Impact
Substituent Effects: Cyano vs. Nitro/Piperidine
The cyano group in the target compound enhances stability compared to nitro-substituted analogs. For example, ethyl (Z)-2-(2-oxoindolin-3-ylidene)-2-(piperidin-1-yl)acetate forms via nucleophilic substitution of a nitro group, which is prone to displacement by amines like piperidine . The cyano group’s electron-withdrawing nature stabilizes the conjugated system, reducing unwanted substitutions.
Table 3: Substituent Stability
Heterocyclic Core Variations
Replacing the oxindole core with thiazole or pyridine rings significantly alters properties. For example, (Z)-ethyl 2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetate (mp 181–184°C) exhibits lower polarity due to the thiazole ring’s electron-rich sulfur atom, impacting solubility and biological activity . Pyridine-containing analogs (e.g., methyl 2-cyano-2-(5-nitropyridin-2-ylidene)acetate) show distinct electronic profiles due to aromatic nitrogen .
Table 4: Heterocyclic Core Comparison
Biological Activity
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate belongs to the oxindole family, which is known for diverse biological activities. The compound can be synthesized through a Knoevenagel condensation reaction involving isatins and cyanoacetic esters. The general synthetic route is outlined below:
- Reactants : Isatins and cyanoacetic acid or its esters.
- Conditions : The reaction typically requires a basic catalyst such as triethylamine.
- Products : The desired product is obtained after purification via chromatography.
The structure can be visualized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's effectiveness in inhibiting microbial growth.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer properties of this compound have also been investigated. A study assessed its effects on human cancer cell lines, revealing that it induces apoptosis through reactive oxygen species (ROS) generation. The compound exhibited an IC50 value of approximately 25 µM against HepG2 liver cancer cells, indicating potent anticancer activity.
The proposed mechanism involves the activation of apoptotic pathways mediated by ROS. This leads to mitochondrial dysfunction and subsequent cell death in cancer cells. Molecular docking studies suggest that (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate interacts favorably with key proteins involved in apoptosis, such as caspases.
Case Studies
-
Study on Antimicrobial Activity :
- A comprehensive evaluation was conducted using various strains of bacteria. Results indicated that the compound's efficacy varied based on the microbial strain, with particular strength against Staphylococcus aureus.
-
Anticancer Research :
- In a controlled experiment involving HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability over 48 hours. Flow cytometry analysis confirmed increased rates of apoptosis.
Q & A
Basic Research Questions
Q. What catalytic systems are optimal for synthesizing (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate?
- Methodological Answer : The Cu(I) macrocyclic pyridine-containing ligand (PcL) complex demonstrates high reactivity and selectivity for synthesizing related indoline derivatives. For example, Rh₂(Oct)₄ in dichloromethane (DCM) at room temperature yields 49% of the desired product (Entry 1, Table 1 in ). Optimized conditions include 0.05 mol% catalyst, 2 equiv. of diazoacetate, and DCM as the solvent. Post-reaction iodine treatment ensures isomer conversion to the E form, enhancing stability ().
Q. How is the structure of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate confirmed experimentally?
- Methodological Answer : X-ray crystallography (e.g., single-crystal studies at 100 K with R factor = 0.029) and NMR spectroscopy are critical. For example, the Z-configuration is confirmed by distinct chemical shifts for cyano and ester groups, while NOESY correlations validate spatial arrangements (). High-resolution mass spectrometry (HRMS) further corroborates molecular weight.
Q. What purification techniques are effective for isolating (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate?
- Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from DMF/acetic acid mixtures improves purity, as demonstrated in the synthesis of analogous indole derivatives (). Post-purification, iodine treatment in DCE converts residual Z isomers to the E form ().
Advanced Research Questions
Q. How can Z/E isomerization be controlled during synthesis?
- Methodological Answer : Isomerization is influenced by solvent polarity and iodine treatment. For instance, treating the reaction mixture with iodine in 1,2-dichloroethane (DCE) at 0.07 M concentration converts >98% of the Z isomer to the E form (Scheme 4, ). Computational studies (e.g., DFT calculations) predict thermodynamic stability trends, guiding solvent and catalyst selection .
Q. What mechanistic role do Cu(I) catalysts play in the synthesis of this compound?
- Methodological Answer : Cu(I)-PcL complexes facilitate [3+2] cycloaddition via a carbene intermediate, as shown in mechanistic studies of similar indoline syntheses. The ligand’s macrocyclic structure enhances electron transfer efficiency, reducing side reactions like dimerization (). Kinetic isotope effect (KIE) experiments further validate the proposed catalytic cycle .
Q. How do structural modifications impact the biological activity of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate derivatives?
- Methodological Answer : Modifying the indole core or cyano group alters pharmacokinetic properties. For example, adding amino or halogen substituents enhances pro-apoptotic activity in AML cells (IC₅₀ values <10 µM in ). In silico docking (AutoDock Vina) identifies hydrogen bonding with Bcl-2 proteins as a key activity driver .
Q. What analytical strategies resolve contradictions in reaction yield data across studies?
- Methodological Answer : Discrepancies in yields (e.g., 41% vs. 49% in Rh₂(Oct)₄-catalyzed reactions, ) are addressed by controlling trace oxygen/moisture or optimizing stoichiometry. Design of Experiments (DoE) models, such as response surface methodology (RSM), statistically isolate critical variables (e.g., solvent polarity, temperature) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
